Vitexilactone
CAS No.: 61263-49-8
Cat. No.: VC20764781
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61263-49-8 |
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Molecular Formula | C22H34O5 |
Molecular Weight | 378.5 g/mol |
IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
Standard InChI | InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 |
Standard InChI Key | FBWWXAGANVJTLU-HEXLTJKYSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C |
SMILES | CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C |
Canonical SMILES | CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C |
Appearance | Powder |
Chemical Properties and Structure
Vitexilactone is a complex labdane diterpenoid with the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.5 g/mol. The compound is characterized by a unique chemical structure that includes several functional groups contributing to its biological activities.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Vitexilactone
Property | Value |
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Molecular Formula | C₂₂H₃₄O₅ |
Molecular Weight | 378.5 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 501.5±40.0 °C at 760 mmHg |
Flash Point | 166.6±20.8 °C |
Physical State | Solid |
Chemical Classification | Labdane diterpenoid, Acetate ester, Carbobicyclic compound, Tertiary alcohol, Butenolide |
Vitexilactone possesses a complex chemical structure with multiple functional groups that contribute to its biological activities. The IUPAC name for vitexilactone is [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate, indicating its stereochemical configuration and structural elements.
Structural Characteristics
Structurally, vitexilactone belongs to the labdane diterpenoid class of compounds, which are characterized by a bicyclic core structure. The molecule contains a decalin (bicyclic decane) skeleton with an acetate group, a tertiary alcohol, and a distinctive butenolide (lactone) moiety. These structural features, particularly the lactone group, are crucial for its biological activities.
The compound contains several stereogenic centers with the following absolute configuration: (1R,3R,4R,4aS,8aS). This specific three-dimensional arrangement plays a significant role in determining the compound's biological activities and receptor interactions.
Natural Sources and Biosynthesis
Vitexilactone has been isolated from several plant species, with the Vitex genus being the primary natural source. The compound is biosynthesized through complex enzymatic pathways involving terpene synthases and cytochrome P450 enzymes.
Plant Sources
Table 2: Natural Sources of Vitexilactone
Vitexilactone is predominantly concentrated in glandular trichomes of Vitex species, especially in the fruits and leaves. These specialized structures serve as the primary sites for the biosynthesis and accumulation of this bioactive compound.
Biosynthetic Pathway
The biosynthesis of vitexilactone follows the general isoprenoid pathway typical for diterpenoids. Research utilizing matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) and targeted transcriptomics has identified six diterpene synthases and a cytochrome P450 enzyme involved in its biosynthesis.
The biosynthetic pathway begins with the formation of geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form a labdane skeleton. Subsequent oxidative modifications, catalyzed by cytochrome P450 enzymes, introduce hydroxyl groups at C-9 and C-13 positions. The pathway progresses through several intermediates, culminating in the formation of the characteristic furan and lactone moieties present in vitexilactone.
Biological Activities
Vitexilactone exhibits a diverse range of biological activities, including anti-diabetic, antimicrobial, and anticancer properties. These multifaceted pharmacological effects make it a compound of significant interest for potential therapeutic applications.
Antimicrobial Properties
Vitexilactone has demonstrated significant antimicrobial activity, particularly against Escherichia coli. The minimum inhibitory concentration (MIC) reported is >90 μg/mL, indicating moderate antibacterial efficacy.
Anticancer Properties
Vitexilactone exhibits promising anticancer activities through multiple mechanisms. It has been reported to:
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Induce apoptosis in cancer cells
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Inhibit cancer cell cycle progression
The compound has shown antiproliferative effects at concentrations ranging from 0-100 μg/mL with exposure times of 17-24 hours. At higher concentrations (25-100 μg/mL), it exhibits more pronounced effects on cancer cell growth inhibition.
While the exact molecular mechanisms remain under investigation, preliminary evidence suggests that vitexilactone's anticancer properties may involve modulation of cell cycle regulatory proteins and apoptotic pathways.
Other Biological Activities
Beyond its primary pharmacological effects, vitexilactone also exhibits potential as a dopaminergic agent. As a constituent of Vitex agnus-castus extracts, it may contribute to the plant's traditional use in treating menstrual cycle disorders, premenstrual syndrome, and other hormone-related conditions.
Pharmacological Mechanisms
The multifaceted biological activities of vitexilactone are underpinned by several molecular mechanisms and signaling pathways.
Adipogenesis and Metabolic Regulation
Research into vitexilactone's effects on adipogenesis has revealed that it modulates several key signaling pathways:
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Inhibition of mitogen-activated protein kinase kinase (MEK1/2) phosphorylation
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Consequent inhibition of extracellular signal-regulated kinase (ERK1/2) phosphorylation
These effects on the mitogen-activated protein kinase (MAPK) signaling cascade appear to be central to vitexilactone's ability to promote adipocyte differentiation and enhance insulin sensitivity. The compound appears to work through mechanisms similar to, but distinct from, those of thiazolidinediones like rosiglitazone.
Cell Cycle and Apoptosis Regulation
In cancer cells, vitexilactone has been observed to:
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Induce cell cycle arrest, potentially at G1/S or G2/M checkpoints
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Activate apoptotic pathways leading to programmed cell death
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Modulate the expression of proteins involved in cell survival and proliferation
Isolation and Analytical Methods
The isolation and characterization of vitexilactone from natural sources involve several chromatographic and spectroscopic techniques.
Extraction and Isolation
Vitexilactone is typically isolated from plant material through a multi-step process:
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Collection and preparation of plant material (fruits, leaves)
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Solvent extraction, often using ethyl acetate
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Fractionation through various chromatographic methods
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Final purification using high-performance liquid chromatography (HPLC)
Research has shown that ethyl acetate extracts of Vitex species contain higher concentrations of vitexilactone compared to hexane or methanol extracts. The compound can be identified in these extracts through comparison with authentic standards.
Analytical Techniques
Several analytical techniques are employed to identify and quantify vitexilactone:
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Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI)
MALDI-MSI has proven particularly valuable for determining the spatial distribution of vitexilactone within plant tissues, revealing its concentration in glandular trichomes of Vitex fruits and leaves.
Current Research and Future Directions
Research on vitexilactone continues to expand, with several promising avenues for future investigation.
Structure-Activity Relationship Studies
Understanding the relationship between vitexilactone's structure and its biological activities could lead to the development of more potent and selective derivatives. Specific aspects warranting investigation include:
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The role of the lactone moiety in antimicrobial and anticancer activities
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The importance of stereochemistry for receptor binding and biological effects
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The minimum structural requirements for adipogenic and anti-diabetic properties
Pharmacokinetics and Drug Development
For vitexilactone to progress as a drug candidate, comprehensive studies on its pharmacokinetic properties are essential. These include investigations of:
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